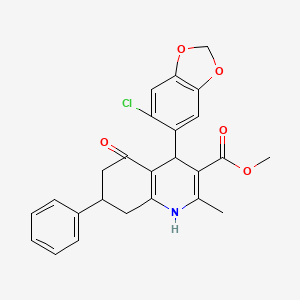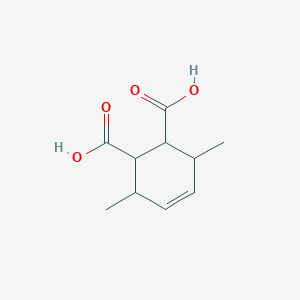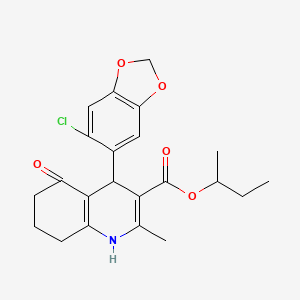![molecular formula C15H16N2O4S B5224756 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, also known as MBASB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBASB is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various applications.
Mécanisme D'action
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide exerts its effects through various mechanisms, depending on the application. As a fluorescent probe, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is cleaved by proteases, resulting in the release of a fluorescent signal, which can be detected using various techniques. As an anticancer agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. As an antibacterial agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide inhibits bacterial growth by interfering with bacterial cell wall synthesis.
Biochemical and Physiological Effects
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. As a fluorescent probe, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be used to detect protease activity in biological samples, providing valuable information about various physiological processes. As an anticancer agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to inhibit cancer cell growth and induce apoptosis, providing a potential therapeutic option for cancer treatment. As an antibacterial agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to inhibit bacterial growth, providing a potential alternative to traditional antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has various advantages and limitations for lab experiments. One of the advantages of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its specificity for proteases, making it a valuable tool for studying protease activity in biological samples. Additionally, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a fluorescent probe, making it easy to detect and quantify protease activity. However, one of the limitations of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its potential toxicity, which can affect the results of lab experiments. Additionally, the synthesis of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be complex and time-consuming, which can limit its availability for lab experiments.
Orientations Futures
There are various future directions for the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide. One potential direction is the development of novel fluorescent probes based on 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, which can be used to detect other enzymes involved in various physiological processes. Additionally, the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide as an anticancer agent can be further explored to determine its potential use in combination with other anticancer agents. Furthermore, the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide as an antibacterial agent can be expanded to determine its potential use in treating antibiotic-resistant bacterial infections.
Conclusion
In conclusion, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been synthesized through various methods and has shown promising results in various applications, including as a fluorescent probe, anticancer agent, and antibacterial agent. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide exerts its effects through various mechanisms, depending on the application, and has various advantages and limitations for lab experiments. There are various future directions for the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, including the development of novel fluorescent probes and the exploration of its potential use in combination with other anticancer agents and in treating antibiotic-resistant bacterial infections.
Méthodes De Synthèse
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base. Another method involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group. The synthesis of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a complex process that requires careful attention to detail and precise conditions to obtain high yields.
Applications De Recherche Scientifique
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its use as a fluorescent probe for the detection of protease activity. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a substrate for various proteases, including cathepsins, which are involved in various physiological processes, including immune response, apoptosis, and tissue remodeling. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has also been studied for its potential use as an anticancer agent. Studies have shown that 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been studied for its potential use as an antibacterial agent.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-6-2-11(3-7-13)10-17-22(19,20)14-8-4-12(5-9-14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNMTHSTBJORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)
![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)


![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)

![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)

![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)